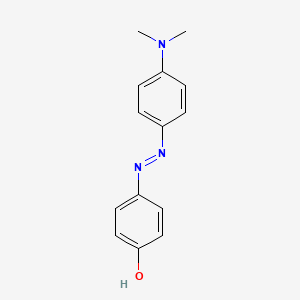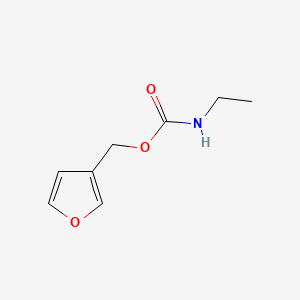
furan-3-ylmethyl N-ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-3-ylmethyl N-ethylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely recognized for their diverse applications in medicinal chemistry, agriculture, and industrial processes. The furan ring in this compound adds unique chemical properties, making it a valuable molecule for various scientific and industrial applications.
Mechanism of Action
Target of Action
Furan-3-ylmethyl N-ethylcarbamate, also known as 3-furylmethyl N-ethylcarbamate, is a derivative of furan and carbamate . Furan derivatives have been recognized for their wide range of biological and pharmacological properties, and they have been used as medicines in various disease areas . Carbamates, on the other hand, are integral parts of many drugs and prodrugs approved for the treatment of various diseases such as cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer’s disease . They can play a role in drug-target interaction or improve the biological activity of parent molecules .
Mode of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . Carbamates, on the other hand, have received much attention due to their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond .
Biochemical Pathways
Furan derivatives and carbamates have been implicated in various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Carbamates are known to have good metabolic stability and the ability to penetrate cell membranes, which can impact their bioavailability .
Result of Action
Carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers .
Action Environment
Furan platform chemicals derived from biomass have been studied for their ecotoxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furan-3-ylmethyl N-ethylcarbamate typically involves the reaction of furan-3-ylmethanol with N-ethylcarbamoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which primarily affects the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where the N-ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Products include this compound derivatives with oxidized furan rings.
Reduction: Products include furan-3-ylmethylamine and ethanol.
Substitution: Products vary depending on the nucleophile used, resulting in different carbamate derivatives.
Scientific Research Applications
Furan-3-ylmethyl N-ethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the carbamate group, which can form stable complexes with enzymes.
Medicine: Explored for its potential use in drug design, particularly in the development of prodrugs that can be activated in the body.
Industry: Utilized in the production of polymers and as a precursor for other chemical compounds.
Comparison with Similar Compounds
- Furan-2-ylmethyl N-ethylcarbamate
- Furan-3-ylmethyl N-methylcarbamate
- Furan-3-ylmethyl N-propylcarbamate
Comparison: Furan-3-ylmethyl N-ethylcarbamate is unique due to the presence of the N-ethyl group, which influences its chemical reactivity and biological activity. Compared to furan-2-ylmethyl N-ethylcarbamate, the position of the furan ring affects the compound’s stability and reactivity. The N-ethyl group also provides a balance between hydrophilicity and lipophilicity, making it more versatile in various applications compared to its N-methyl and N-propyl counterparts.
Properties
IUPAC Name |
furan-3-ylmethyl N-ethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-9-8(10)12-6-7-3-4-11-5-7/h3-5H,2,6H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIKFSDWFKFSRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OCC1=COC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30965118 |
Source


|
| Record name | (Furan-3-yl)methyl hydrogen ethylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50884-33-8 |
Source


|
| Record name | 3-Hydroxymethylfuran-N-ethylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050884338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Furan-3-yl)methyl hydrogen ethylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

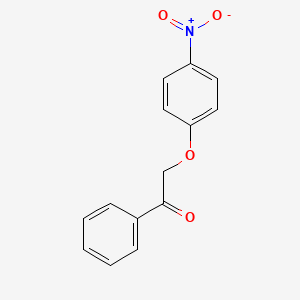
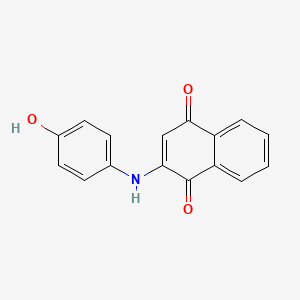
![2-amino-4-pyridin-4-yl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B1215781.png)


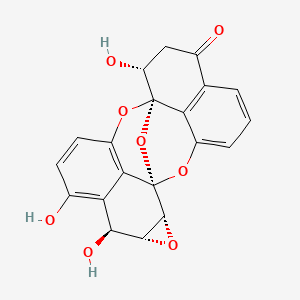

![1-[9-Ethyl-6-(1-hydroxyiminoethyl)-3-carbazolyl]ethanone oxime](/img/structure/B1215791.png)
![3-ethyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1215793.png)
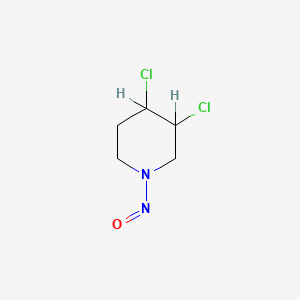
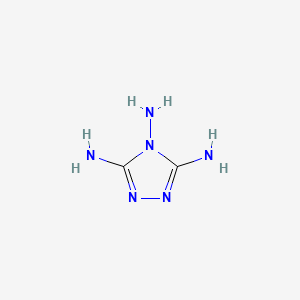
![2-[2-(Diaminomethylidenehydrazinylidene)ethylideneamino]guanidine](/img/structure/B1215798.png)
